2-Amino-2-(3,5-dimethoxyphenyl)ethanol
Description
2-Amino-2-(3,5-dimethoxyphenyl)ethanol is a chiral β-amino alcohol derivative with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol (CAS: 696598-88-6) . It features a 3,5-dimethoxyphenyl group attached to a secondary amino ethanol backbone, making it structurally distinct due to the electron-donating methoxy substituents at the 3- and 5-positions of the aromatic ring. This compound is primarily utilized in pharmaceutical research, particularly as a precursor for synthesizing β-blockers or chiral ligands in asymmetric catalysis . Available in research-grade quantities (e.g., 100 mg to 250 mg), it is stored at room temperature and requires solvent optimization for experimental use .
Properties
IUPAC Name |
2-amino-2-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-8-3-7(10(11)6-12)4-9(5-8)14-2/h3-5,10,12H,6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXNGXAJTYOQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666865 | |
| Record name | 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
696598-77-3 | |
| Record name | 2-Amino-2-(3,5-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings :
- Positional Isomerism : The 3,5-dimethoxy derivative exhibits higher steric hindrance and electron density compared to the 2,5-dimethoxy isomer, influencing its reactivity in nucleophilic substitutions and receptor binding .
- Halogenated Analogues : Chloro-substituted derivatives (e.g., 3,5-dichloro) show reduced solubility in polar solvents compared to methoxy variants due to decreased polarity, making them less favorable for aqueous-phase reactions .
Non-Amino Ethanol Derivatives
Table 2: Ethanol-Based Dimethoxyphenyl Compounds
Key Findings :
- These compounds are more commonly used in industrial applications (e.g., polymer additives) rather than pharmaceuticals .
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